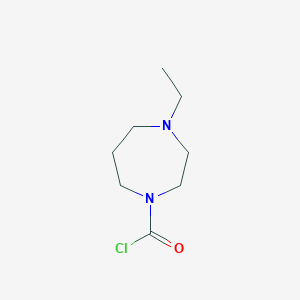

4-Ethyl-1,4-diazepane-1-carbonyl chloride

Description

4-Ethyl-1,4-diazepane-1-carbonyl chloride is a heterocyclic compound featuring a seven-membered diazepane ring substituted with an ethyl group at the 4-position and a reactive carbonyl chloride moiety at the 1-position. This structure confers unique physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of amides, esters, or ureas via nucleophilic acyl substitution. Its applications span medicinal chemistry, agrochemicals, and materials science, though its detailed pharmacological profile remains understudied compared to structurally related compounds.

Properties

Molecular Formula |

C8H15ClN2O |

|---|---|

Molecular Weight |

190.67 g/mol |

IUPAC Name |

4-ethyl-1,4-diazepane-1-carbonyl chloride |

InChI |

InChI=1S/C8H15ClN2O/c1-2-10-4-3-5-11(7-6-10)8(9)12/h2-7H2,1H3 |

InChI Key |

ORZXQBCQSLFJGD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCN(CC1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,4-diazepane-1-carbonyl chloride typically involves the reaction of 1,4-diazepane with ethyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,4-diazepane-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.

Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 4-Ethyl-1,4-diazepane-1-carboxylic acid.

Condensation Reactions: It can react with amines to form amides, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Solvents: Dichloromethane, tetrahydrofuran, and ethanol are commonly used solvents.

Catalysts: Bases such as triethylamine or pyridine are often used to catalyze reactions.

Major Products

Amides: Formed through condensation reactions with amines.

Carboxylic Acids: Resulting from hydrolysis reactions.

Scientific Research Applications

4-Ethyl-1,4-diazepane-1-carbonyl chloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Biological Studies: Researchers use this compound to study enzyme interactions and protein-ligand binding, providing insights into biochemical pathways.

Mechanism of Action

The mechanism of action of 4-Ethyl-1,4-diazepane-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Below is a structured analysis based on structural and functional analogs:

Structural Analogues

Key Observations :

- Ethyl Substitution: The 4-ethyl group in both diazepane and triazole derivatives correlates with improved pharmacological outcomes.

- Reactivity : Carbonyl chloride groups in both diazepane and piperidine derivatives exhibit high electrophilicity, but diazepane’s larger ring may slow hydrolysis, enhancing stability in vivo.

Functional Analogues

- Acylating Agents: Thionyl Chloride Derivatives: Faster reaction kinetics but higher toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.